5,6-difluoro-1H-indazole-3-carboxylic Acid
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Overview
Description
5,6-Difluoro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4F2N2O2 and a molecular weight of 198.13 g/mol . It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of fluorine atoms at the 5 and 6 positions of the indazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
Indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indazole derivatives valuable for developing new therapeutic agents .
Mode of Action
Indazole derivatives are known to interact with their targets, causing changes that lead to their biological effects . For instance, some indazole derivatives have been found to inhibit cell growth, causing a block in the G0–G1 phase of the cell cycle .
Biochemical Pathways
Indazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives, including 5,6-difluoro-1H-indazole-3-carboxylic acid, may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
Given the wide range of biological activities associated with indazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored in a sealed, dry environment, preferably in a freezer under -20°c . This suggests that temperature and humidity may affect the stability of the compound .
Preparation Methods
The synthesis of 5,6-difluoro-1H-indazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-difluoroindazole and appropriate carboxylating agents.
Reaction Conditions: The carboxylation reaction is carried out under controlled conditions, often involving the use of strong bases like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
5,6-Difluoro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the indazole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Typical oxidizing agents include potassium permanganate or chromium trioxide, while reducing agents may include lithium aluminum hydride or sodium borohydride.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Scientific Research Applications
5,6-Difluoro-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
5,6-Difluoro-1H-indazole-3-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-fluoro-1H-indazole-3-carboxylic acid and 6-fluoro-1H-indazole-3-carboxylic acid share structural similarities but differ in the position and number of fluorine atoms.
Properties
IUPAC Name |
5,6-difluoro-1H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVHNRMDLDYXKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NN=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445346 |
Source
|
Record name | 5,6-difluoro-1H-indazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129295-33-6 |
Source
|
Record name | 5,6-Difluoro-1H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129295-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-difluoro-1H-indazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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